molecular formula C12H8Cl4N2O2 B14731635 Benzene-1,4-diamine; 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione CAS No. 5976-49-8

Benzene-1,4-diamine; 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14731635
CAS No.: 5976-49-8
M. Wt: 354.0 g/mol
InChI Key: VXABSRYXAADKLL-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione is a compound that combines benzene-1,4-diamine and 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-diamine typically involves the reduction of nitrobenzene derivatives. One common method is the catalytic hydrogenation of nitrobenzene using iron and hydrochloric acid, followed by neutralization with a base to yield benzene-1,4-diamine .

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione can be synthesized by the chlorination of hydroquinone or its derivatives. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of benzene-1,4-diamine often involves large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. For 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione, industrial methods typically involve chlorination reactions conducted in large reactors with controlled temperature and pressure to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can interact with various biological molecules, leading to oxidative stress and potential cell damage. The compound can also inhibit specific enzymes and interfere with cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione is unique due to its combination of strong oxidizing properties and the presence of both amine and quinone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

5976-49-8

Molecular Formula

C12H8Cl4N2O2

Molecular Weight

354.0 g/mol

IUPAC Name

benzene-1,4-diamine;2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6Cl4O2.C6H8N2/c7-1-2(8)6(12)4(10)3(9)5(1)11;7-5-1-2-6(8)4-3-5/h;1-4H,7-8H2

InChI Key

VXABSRYXAADKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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